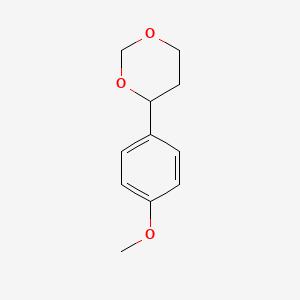
Methanethione, bis(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanethione, bis(4-methylphenyl)- can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylthiophenol with formaldehyde under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methylthiophenol and formaldehyde.
Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: The 4-methylthiophenol is mixed with formaldehyde in the presence of the acid catalyst. The mixture is heated to promote the reaction, leading to the formation of methanethione, bis(4-methylphenyl)-.
Industrial Production Methods
Industrial production of methanethione, bis(4-methylphenyl)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 4-methylthiophenol and formaldehyde.
Catalysts: Industrial-grade acids such as hydrochloric acid or sulfuric acid.
Reactor Design: Continuous flow reactors or batch reactors are used to ensure efficient mixing and reaction completion.
Purification: The product is purified through distillation or recrystallization to obtain high-purity methanethione, bis(4-methylphenyl)-.
Chemical Reactions Analysis
Types of Reactions
Methanethione, bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methanethione, bis(4-methylphenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methanethione, bis(4-methylphenyl)- involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form bonds with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Methanethione, bis(4-methylphenyl)- can be compared with other similar compounds, such as:
Methanone, bis(4-methylphenyl)-: Similar structure but contains a carbonyl group instead of a sulfur atom.
Methanethione, bis(4-dimethylamino)phenyl)-: Contains dimethylamino groups on the phenyl rings, leading to different chemical properties and reactivity.
Methanethione, bis(4-chlorophenyl)-: Contains chlorine atoms on the phenyl rings, resulting in different electronic and steric effects.
Uniqueness
Methanethione, bis(4-methylphenyl)- is unique due to its sulfur-containing structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
bis(4-methylphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14S/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDUQVJQNNHJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456232 |
Source


|
| Record name | Methanethione, bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141-08-8 |
Source


|
| Record name | Methanethione, bis(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
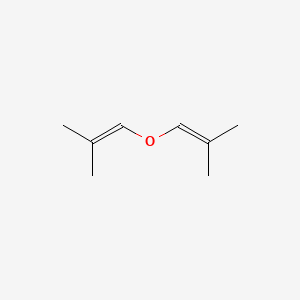



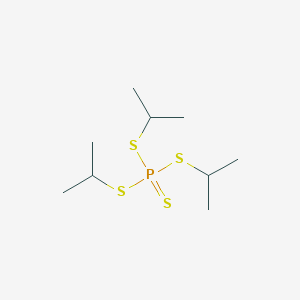
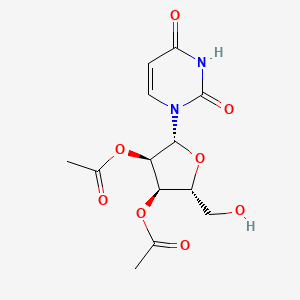
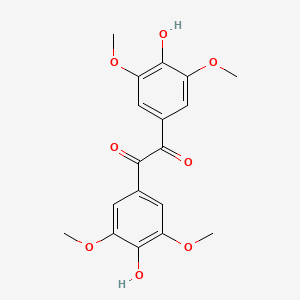

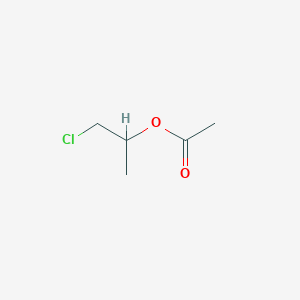
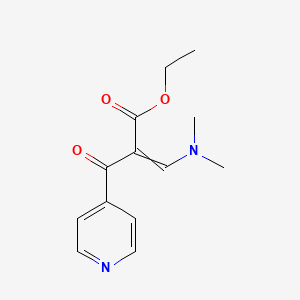
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14747025.png)


